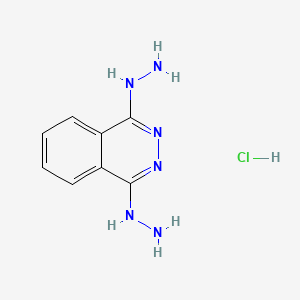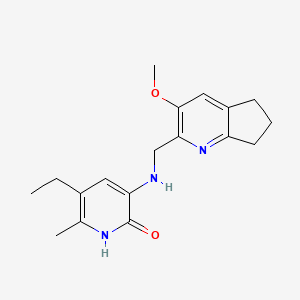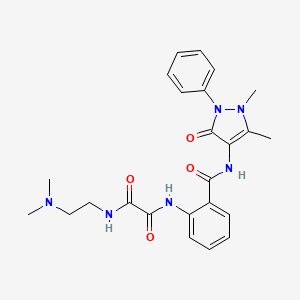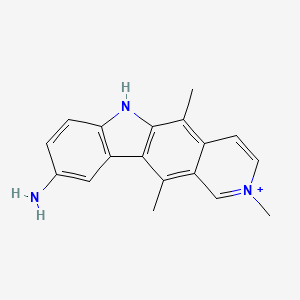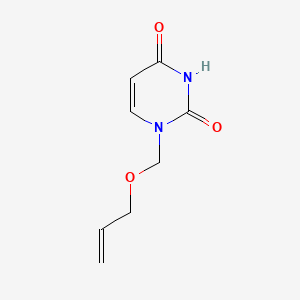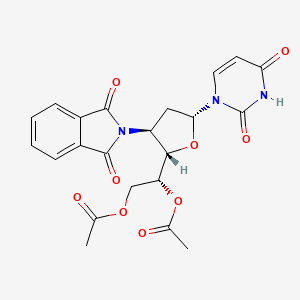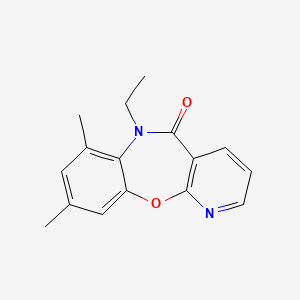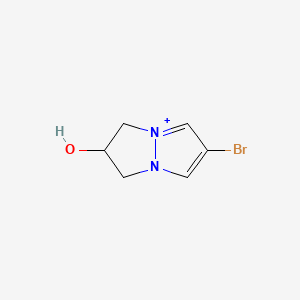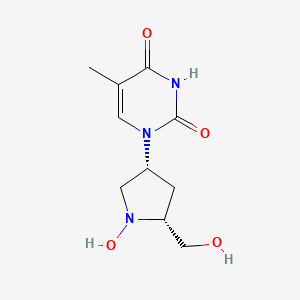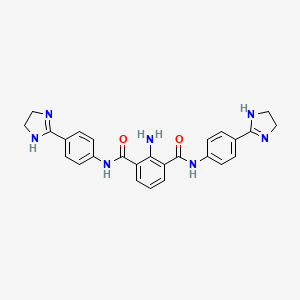
21-Fluoro-17-alpha-hydroxy-6-alpha-methylpregn-4-ene-3,20-dione acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/TU5024400 is a compound studied by the National Institute for Occupational Safety and Health (NIOSH). It is primarily used in analytical methods for monitoring workplace exposure to various contaminants. This compound plays a crucial role in ensuring occupational safety and health by providing accurate measurements of hazardous substances in the workplace.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/TU5024400 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of NIOSH/TU5024400 is scaled up to meet the demand for workplace exposure monitoring. The industrial production methods focus on optimizing the yield and purity of the compound while minimizing production costs. These methods often involve large-scale chemical reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/TU5024400 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical methods.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/TU5024400 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of NIOSH/TU5024400 depend on the specific reaction conditions and reagents used. These products are typically analyzed to ensure the accuracy and reliability of the analytical methods.
Wissenschaftliche Forschungsanwendungen
NIOSH/TU5024400 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for calibrating analytical instruments. In biology and medicine, it helps in monitoring exposure to hazardous substances and assessing the effectiveness of protective measures. In industry, it is used to ensure compliance with occupational safety regulations and to protect workers from harmful exposures.
Wirkmechanismus
The mechanism of action of NIOSH/TU5024400 involves its interaction with specific molecular targets and pathways. It is designed to bind to certain contaminants, allowing for their accurate measurement and analysis. The molecular targets and pathways involved in this process are critical for its effectiveness in monitoring workplace exposures.
Vergleich Mit ähnlichen Verbindungen
NIOSH/TU5024400 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include various volatile organic compounds (VOCs) and other analytical standards used in workplace exposure monitoring. NIOSH/TU5024400 stands out due to its high accuracy and reliability in detecting a wide range of contaminants.
List of Similar Compounds:- Volatile Organic Compounds (VOCs)
- Analytical Standards for Workplace Exposure Monitoring
- Other NIOSH-Approved Compounds for Occupational Safety
NIOSH/TU5024400 is a vital compound in ensuring occupational safety and health, providing accurate and reliable measurements of hazardous substances in the workplace. Its unique properties and wide range of applications make it an essential tool for protecting workers and ensuring compliance with safety regulations.
Eigenschaften
CAS-Nummer |
3185-11-3 |
|---|---|
Molekularformel |
C24H33FO4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-(2-fluoroacetyl)-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H33FO4/c1-14-11-17-18(22(3)8-5-16(27)12-20(14)22)6-9-23(4)19(17)7-10-24(23,21(28)13-25)29-15(2)26/h12,14,17-19H,5-11,13H2,1-4H3/t14-,17+,18-,19-,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
XEQJIVJGTBOOER-USTFCYDESA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)CF)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Kanonische SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)CF)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


